
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound that belongs to the class of indole-based cannabinoids. It is also known as CYCLOPROPYL FUBINACA or CP FUBINACA. This compound has gained significant attention in the scientific community due to its potential applications in various research fields, including neuroscience, pharmacology, and medicinal chemistry.
Wirkmechanismus
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide acts as a potent agonist of the CB1 and CB2 receptors, which are part of the endocannabinoid system. This compound binds to these receptors and activates them, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
The activation of CB1 and CB2 receptors by 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide leads to various biochemical and physiological effects, including analgesia, anti-inflammatory effects, and modulation of neurotransmitter release. This compound has also been shown to have potential anti-cancer and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is its high potency and selectivity towards CB1 and CB2 receptors. This compound also has good solubility in various solvents, making it easy to handle in the laboratory. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and storage.
Zukünftige Richtungen
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has significant potential for future research in various fields. Some of the possible future directions for research include:
1. Investigating the potential therapeutic applications of this compound in various diseases, including cancer, neurodegenerative disorders, and chronic pain.
2. Developing new analogs of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide with improved potency, selectivity, and safety profiles.
3. Studying the mechanism of action of this compound in more detail to gain a better understanding of its effects on the endocannabinoid system.
4. Investigating the potential interactions of this compound with other drugs and compounds to identify potential drug-drug interactions.
Conclusion
In conclusion, 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide is a synthetic compound with significant potential for research in various fields. This compound acts as a potent agonist of the CB1 and CB2 receptors and has various biochemical and physiological effects. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new analogs with improved potency and selectivity.
Synthesemethoden
The synthesis of 1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide involves the reaction of cyclopropylmagnesium bromide with 5-methoxy-2-methylindole-3-carboxaldehyde, followed by the condensation of the resulting intermediate with 2-pyridin-2-ylethylamine. The final product is obtained after purification and characterization.
Wissenschaftliche Forschungsanwendungen
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide has been extensively studied in various research fields, including pharmacology, neuroscience, and medicinal chemistry. This compound is primarily used as a research tool to investigate the endocannabinoid system and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-cyclopropyl-5-methoxy-2-methyl-N-(2-pyridin-2-ylethyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-14-20(21(25)23-12-10-15-5-3-4-11-22-15)18-13-17(26-2)8-9-19(18)24(14)16-6-7-16/h3-5,8-9,11,13,16H,6-7,10,12H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQTZKXFISABPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1C3CC3)C=CC(=C2)OC)C(=O)NCCC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

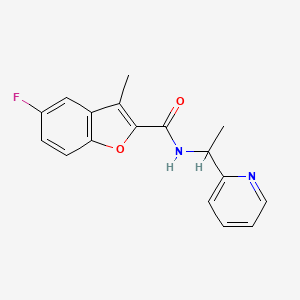
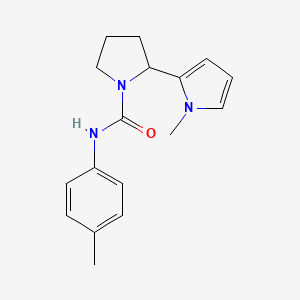
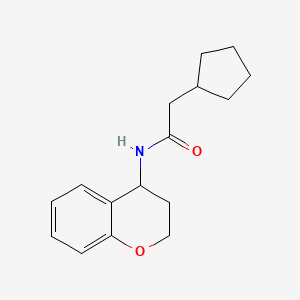
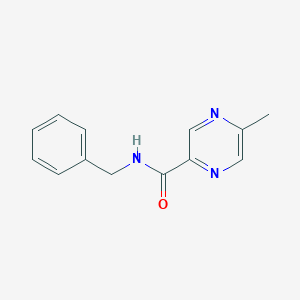
![4-[2-[3-(4-Fluorophenyl)-5-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methylsulfanyl]-1,2,4-triazol-4-yl]ethyl]morpholine](/img/structure/B7454948.png)
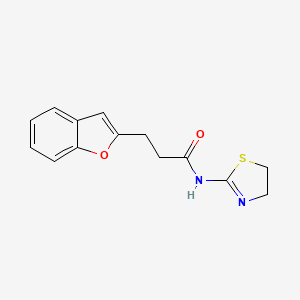
![N-[3-(benzimidazol-1-yl)propyl]-6-chloro-3,4-dihydro-2H-1,5-benzodioxepine-8-carboxamide](/img/structure/B7454956.png)
![spiro[1,3-dihydroquinazoline-2,3'-2,4-dihydro-1H-naphthalene]-4-one](/img/structure/B7454960.png)
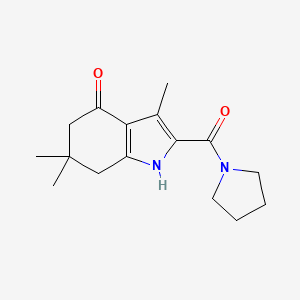

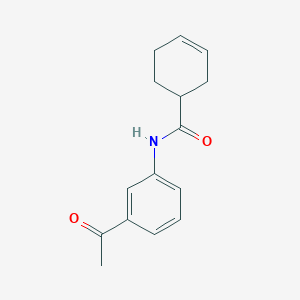
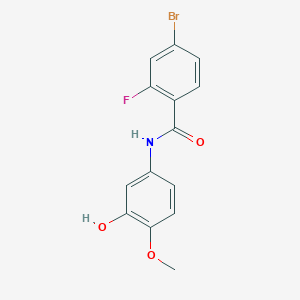

![2-[(2',5'-Dioxospiro[1,2-dihydroindene-3,4'-imidazolidine]-1'-yl)methyl]benzonitrile](/img/structure/B7455024.png)